molecular formula C21H22F3NO6 B10963610 methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

methyl 2-amino-4-{4-methoxy-3-[(2,2,2-trifluoroethoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate

Cat. No.: B10963610
M. Wt: 441.4 g/mol
InChI Key: FSYDCLPOYCBQJE-UHFFFAOYSA-N
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Description

  • This compound belongs to the class of chromene derivatives, which are heterocyclic compounds containing a chromene ring system.
  • Its chemical formula is C₂₃H₂₆F₃NO₆ .
  • The compound features an amino group, a methoxy group, and a carboxylate ester functionality.
  • Chromenes exhibit diverse biological activities and have attracted attention due to their potential therapeutic applications.
  • Preparation Methods

  • Chemical Reactions Analysis

      Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.

      Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amino group.

      Substitution: Substitution reactions may occur at the aromatic rings, affecting the substituents.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example, reduction with or oxidation with .

      Major Products: These reactions can yield derivatives with altered functional groups or stereochemistry.

  • Scientific Research Applications

      Medicinal Chemistry: Researchers explore its potential as an anticancer agent due to its chromene scaffold.

      Biological Studies: Investigating its effects on cell biology, including interactions with cellular targets.

      Industry: The compound may find applications in materials science or as a starting material for other syntheses.

  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific molecular targets.
    • Further research is needed to elucidate the precise pathways affected by this compound.
  • Comparison with Similar Compounds

    Remember that this compound’s potential applications and mechanisms are still subjects of ongoing research

    Properties

    Molecular Formula

    C21H22F3NO6

    Molecular Weight

    441.4 g/mol

    IUPAC Name

    methyl 2-amino-4-[4-methoxy-3-(2,2,2-trifluoroethoxymethyl)phenyl]-5-oxo-4,6,7,8-tetrahydrochromene-3-carboxylate

    InChI

    InChI=1S/C21H22F3NO6/c1-28-14-7-6-11(8-12(14)9-30-10-21(22,23)24)16-17-13(26)4-3-5-15(17)31-19(25)18(16)20(27)29-2/h6-8,16H,3-5,9-10,25H2,1-2H3

    InChI Key

    FSYDCLPOYCBQJE-UHFFFAOYSA-N

    Canonical SMILES

    COC1=C(C=C(C=C1)C2C3=C(CCCC3=O)OC(=C2C(=O)OC)N)COCC(F)(F)F

    Origin of Product

    United States

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